ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-8-6(13-9(7)11)4-3-5-12-8/h3-5,13H,2,11H2,1H3 |
InChI Key |
BELYKFLQDMOXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Intermediate Functionalization
A foundational approach involves Suzuki-Miyaura cross-coupling to introduce substituents at specific positions of the pyrrolopyridine scaffold. In one protocol, 5-bromo-1H-pyrrolo[2,3-b]pyridine undergoes coupling with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium carbonate, and a dioxane/water solvent system at 80°C under nitrogen. This step achieves aryl group introduction with yields exceeding 70% after purification via ion-exchange chromatography.
Key parameters:
-
Catalyst loading: 5 mol% Pd(dppf)Cl₂
-
Solvent ratio: 2.5:1 dioxane/water
-
Temperature: 80°C, 12–16 hours
Sonogashira Coupling for Alkyne Incorporation
Nitrogen Protection-Deprotection Sequences
Tosyl Group Protection for Enhanced Reactivity
Protection of the pyrrole nitrogen with tosyl chloride (TsCl) proves critical for preventing unwanted side reactions during subsequent transformations. A representative procedure involves:
-
Treatment of 5-bromo-1H-pyrrolo[2,3-b]pyridine with NaH in DMF at 0°C
-
Addition of TsCl (1.2 equiv)
This method affords the N-tosyl protected derivative in 84% yield, as confirmed by ¹H NMR (DMSO-d₆: δ 2.42 ppm for Ts methyl).
SEM Group Protection for Directed Metalation
Triisopropylsilyl (TIPS) protection facilitates directed ortho-metalation. In a optimized protocol:
-
TIPSCl (1.1 equiv) reacts with the pyrrolopyridine scaffold in DMF at 5°C
-
NaH (1.2 equiv) acts as base
Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the free NH group quantitatively.
Esterification and Functional Group Interconversion
Direct Esterification via Trichloroacetyl Chloride
A robust method for installing the ethyl ester group involves trichloroacetyl chloride-mediated alcoholysis:
-
React pyrrolopyridine-3-carboxylic acid with trichloroacetyl chloride in anhydrous ether
-
Add ethanol (3 equiv) at −78°C
-
Stir for 2 hours under nitrogen
This method achieves 85% yield for ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, as verified by ESI-MS (m/z 309.3 [M+H]⁺).
Hydrolysis-Amidation Sequences
Conversion of ester intermediates to amides followed by re-esterification allows functional group diversification:
-
Hydrolyze ethyl ester with 2M NaOH in ethanol (60°C, 5 hours)
-
Activate carboxylic acid with CDI in DMF
-
Re-esterify using ethyl chloroformate and DIPEA
This four-step sequence maintains an overall yield of 44%–71% depending on substitution pattern.
Reductive Amination and Nitro Group Reduction
Catalytic Hydrogenation of Nitro Intermediates
Selective reduction of nitro groups to amines employs Pd/C (10%) under hydrogen pressure:
Transfer Hydrogenation for Sensitive Substrates
For oxygen-sensitive compounds, ammonium formate (10 equiv) and Pd/C (5 mol%) in methanol at 50°C provide efficient nitro reduction without requiring high-pressure equipment.
Microwave-Assisted Synthesis for Rapid Optimization
Recent advances employ microwave irradiation to accelerate key steps:
-
Suzuki couplings: 160°C, 20 minutes (vs. 12 hours conventionally)
Microwave protocols improve yields by 15%–20% while reducing reaction times from days to hours.
Analytical Characterization Benchmarks
Successful synthesis requires rigorous quality control:
¹H NMR Key Signals (CDCl₃):
-
Ethyl ester: δ 1.44 (t, J = 7.0 Hz, 3H), 4.45 (q, J = 7.0 Hz, 2H)
-
Aromatic protons: δ 7.20–8.57 ppm (multiplet patterns confirm substitution)
Mass Spectrometry:
HPLC Purity Standards:
-
Column: Waters Symmetry C8 (5 µm)
-
Mobile phase: Water/acetonitrile-methanol gradient
Industrial-Scale Production Considerations
While lab-scale methods predominate, key scale-up parameters include:
-
Solvent selection: Dioxane/water mixtures enable easy phase separation
-
Continuous flow systems: Microreactors for exothermic steps (e.g., TsCl protection)
Pilot studies demonstrate 85% yield maintenance at kilogram scale using optimized Pd(dppf)Cl₂ loading (3 mol%).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Catalytic Hydrogenation and Reduction
The compound undergoes selective reduction under hydrogenation conditions. A key synthetic route involves:
| Reaction Component | Details | Source |
|---|---|---|
| Catalyst | Palladium on charcoal (Pd/C) | |
| Solvent | Ethanol | |
| Hydrogen Pressure | Atmospheric or elevated | |
| Outcome | Reduction of intermediates to target compound |
This method preserves the amino and ester functionalities while reducing unstable intermediates, making it critical for large-scale synthesis.
Acid/Base-Mediated Transformations
The amino and pyrrolopyridine nitrogen atoms exhibit pH-dependent reactivity:
Deprotonation/Protonation
-
Acidic Conditions : Protonation of the pyridine nitrogen increases water solubility.
-
Basic Conditions : Deprotonation of the amino group (pKa ~8–10) enhances nucleophilicity, enabling coupling reactions.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under alkaline conditions:
This reaction is reversible under acidic conditions, allowing carboxylate intermediates for further functionalization .
Nucleophilic Substitution at the Ester Group
The ester moiety participates in nucleophilic acyl substitution:
| Reagent | Product | Application |
|---|---|---|
| Amines | Amides | Bioactive conjugates |
| Hydrazine | Hydrazides | Chelating agents |
| Grignard Reagents | Ketones | Structural diversification |
These reactions are typically conducted in aprotic solvents (e.g., THF) with catalytic bases like DMAP.
Ring Substitution and Functionalization
The fused pyrrolopyridine system supports electrophilic aromatic substitution (EAS) and metal-catalyzed coupling:
Electrophilic Aromatic Substitution
-
Nitration : Introduces nitro groups at electron-rich positions (C5/C6) .
-
Halogenation : Bromine or chlorine addition facilitates cross-coupling reactions (e.g., Suzuki) .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Buchwald–Hartwig) modify the amino group or aromatic ring:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives |
| Ullmann Coupling | CuI, ligand, DMF | N-aryl derivatives |
These modifications are critical for optimizing pharmacokinetic properties in drug discovery .
Condensation Reactions
The amino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:
These intermediates are precursors to heterocyclic scaffolds like imidazoles.
Interaction with Biological Targets
While not a classical reaction, the compound’s binding to enzymes like JAK3 involves:
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has the molecular formula and features a pyrrolo-pyridine scaffold that is known for its ability to interact with various biological targets. The compound's structure allows it to exhibit a range of biological activities, making it a valuable candidate for further research and development.
Pharmacological Applications
The pharmacological potential of this compound can be summarized as follows:
- Anticancer Activity :
- Anticonvulsant Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
Several studies have highlighted the efficacy of this compound derivatives in preclinical models:
- Study on Anticancer Activity : A recent study demonstrated that specific derivatives led to significant tumor growth inhibition in xenograft models of breast cancer. The compounds were shown to induce apoptosis in cancer cells via mitochondrial pathways .
- Anticonvulsant Evaluation : Another research effort evaluated the anticonvulsant potential of these compounds using animal models. Results indicated a dose-dependent reduction in seizure frequency compared to controls .
Mechanism of Action
The mechanism of action of ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of FGFRs, leading to the suppression of cancer cell proliferation and migration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Ring Position Variations
Ethyl 2-Amino-1H-Pyrrolo[2,3-c]Pyridine-3-Carboxylate (33a)
- Structure : Differs in pyrrolo-pyridine annulation ([2,3-c] vs. [3,2-b]).
- Properties: Melting point = 151.6–152.6°C; IR shows NH₂ (3429–3396 cm⁻¹), NH (3315 cm⁻¹), and C=O (1678 cm⁻¹). NMR data indicate distinct aromatic proton environments due to the shifted amino group .
- Synthesis : Similar conditions (room temperature, 5 hours) but achieves a higher yield (88%) compared to the target compound .
Ethyl 5-Chloro-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
- Structure: Chlorine substituent at position 5 vs. amino at position 2.
- Properties: Structural similarity score = 0.86 (per CAS-based analysis).
Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate
Halogenated Derivatives
Ethyl 6-Bromo-1H-Pyrrolo[3,2-b]Pyridine-3-Carboxylate
- Structure : Bromine at position 6.
- Properties: Molecular weight = 269.09; storage requires protection from light and moisture. Bromine’s bulkiness may hinder solubility compared to amino-substituted analogs .
Ethyl 3-Bromo-5-Methyl-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
Heterocyclic Analogs
Ethyl 5-Bromo-2H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
- Structure : Pyrazolo-pyridine core (vs. pyrrolo-pyridine).
Ethyl 2-Methylimidazo[1,2-a]Pyridine-3-Carboxylate
Key Comparative Data
Q & A
Q. What are the standard synthetic routes for ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, and how can intermediates be optimized?
The compound is typically synthesized via coupling reactions involving pyrrole or pyridine precursors. For example, analogous compounds are prepared by reacting activated esters (e.g., ethyl pyrrole-2-carboxylate derivatives) with acyl chlorides or halogenated intermediates under reflux conditions. Optimization involves adjusting reaction time, temperature, and catalysts (e.g., palladium for cross-coupling). Key intermediates should be monitored via TLC or HPLC to ensure purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
1H NMR is essential for verifying proton environments, particularly the amino and ester groups. For example, the ethyl ester group typically shows a quartet (~4.2 ppm) and triplet (~1.3 ppm) . Mass spectrometry (ESIMS) confirms molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry or tautomerism, as seen in related pyrrolo-pyridine derivatives .
Q. How should researchers safely handle this compound in the laboratory?
Refer to safety data sheets (SDS) for hazard classification. While specific hazards for this compound are not fully documented, similar heterocycles require PPE (gloves, goggles), proper ventilation, and spill containment. Store in a cool, dry place away from oxidizing agents. Emergency protocols include rinsing exposed skin with water and consulting poison control .
Advanced Research Questions
Q. How can computational methods guide the design of regioselective functionalization reactions for this scaffold?
Quantum chemical calculations (e.g., DFT) predict reactive sites by analyzing electron density and frontier molecular orbitals. For example, the amino group at position 2 may act as a directing group for electrophilic substitution. Pairing computational predictions with experimental validation (e.g., bromination at predicted positions) ensures accuracy. ICReDD’s integrated computational-experimental workflows are a model for such studies .
Q. What strategies resolve contradictions between experimental spectral data and computational structural models?
Discrepancies between NMR shifts and DFT-predicted structures may arise from solvent effects or dynamic processes. Use variable-temperature NMR to detect tautomerism or conformational flexibility. If crystallography is impractical, compare experimental IR/Raman spectra with computed vibrational modes to validate bond geometries .
Q. How can researchers design bioactivity assays targeting kinase inhibition using this compound?
While direct bioactivity data is limited, the scaffold’s similarity to kinase inhibitor cores (e.g., pyrrolo-pyridines) suggests testing against recombinant kinases (e.g., JAK2 or CDK families). Use fluorescence polarization assays to measure binding affinity and molecular docking to predict binding poses. Optimize solubility via ester hydrolysis to the carboxylic acid derivative for in vitro assays .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
Matrix interference (e.g., biological samples) requires LC-MS/MS with stable isotope-labeled internal standards. Validate methods using spike-recovery experiments and optimize chromatographic conditions (e.g., C18 columns with 0.1% formic acid in mobile phase) to separate degradation products .
Methodological Considerations
Q. How can reaction engineering improve yields in multi-step syntheses of this compound?
Implement flow chemistry for exothermic steps (e.g., acylations) to enhance heat transfer and scalability. Use Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent polarity) and reduce side reactions. Real-time monitoring via in-line FTIR ensures intermediate stability .
Q. What crystallographic techniques are optimal for resolving disorder in the solid-state structure?
For disordered ethyl or amino groups, collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion. Refine structures using SHELXL with anisotropic displacement parameters. Compare with Hirshfeld surface analysis to assess intermolecular interactions influencing packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
